3-Amino-4-chlorobenzenesulfonic acid - 98-36-2

3-Amino-4-chlorobenzenesulfonic acid

Catalog Number: EVT-310808
CAS Number: 98-36-2
Molecular Formula: C6H6ClNO3S
Molecular Weight: 207.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the synthesis of 3-Amino-4-chlorobenzenesulfonic acid is not directly described in the provided papers, similar compounds like 2-amino-4-methyl-5-chlorobenzenesulfonic acid (CLT acid) are synthesized through specific routes. For instance, CLT acid production involves the reduction of 6-chloro-3-aminotoluene-4-sulfonic acid using a Pd/C catalyst. [] This method boasts high yield (96.3%), mild reaction conditions, and catalyst recyclability.

Molecular Structure Analysis

While the specific molecular structure of 3-Amino-4-chlorobenzenesulfonic acid is not discussed in the provided papers, several studies delve into the structural analysis of similar compounds. For instance, X-ray crystallography was utilized to elucidate the structure of (1R,3S,4S)-3-amino-4-fluorocyclopentane carboxylic acid bound to pig liver GABA-AT. [] This technique provided crucial insights into the inactivation mechanism of GABA-AT by this compound.

Mechanism of Action

Several papers explore the mechanism of action of related compounds, particularly focusing on their interaction with enzymes like GABA-AT. For example, (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115) inactivates GABA-AT through a multi-step mechanism. [] This involves hydrolysis of the difluoromethylene group, fluoride ion loss, coenzyme conversion, and ultimately disruption of a critical salt bridge within the enzyme.

Applications

For instance, (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (OV329) is under development for treating epilepsy and addiction. [] This compound demonstrates high potency as a GABA-AT inactivator, exceeding the efficacy of the currently approved drug vigabatrin.

Another compound, (1S, 3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115), exhibits therapeutic potential for cocaine addiction and epilepsy treatment. [] In vivo studies highlight its ability to suppress cocaine-induced dopamine release in the brain and attenuate increased metabolic demands in the hippocampus.

Future Directions
  • Structure-Activity Relationship Studies: To optimize the potency and selectivity of these compounds as enzyme inhibitors. [, , , ]
  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion profiles of these compounds. [, ]
  • Clinical Trials: To evaluate the safety and efficacy of these compounds in humans. [, ]
  • Exploration of New Therapeutic Applications: To investigate the potential of these compounds in treating other neurological disorders. [, ]
  • Development of Novel Synthetic Routes: To improve the efficiency and cost-effectiveness of synthesizing these compounds. [, ]

6-Chloro-3-aminotoluene-4-sulfonic acid

    Compound Description: 6-Chloro-3-aminotoluene-4-sulfonic acid serves as a precursor for the synthesis of 2-amino-4-methyl-5-chlorobenzenesulfonic acid (CLT acid), a pigment intermediate. []

2-Amino-4-methyl-5-chlorobenzenesulfonic acid (CLT acid)

    Compound Description: 2-Amino-4-methyl-5-chlorobenzenesulfonic acid (CLT acid) is a key intermediate in the synthesis of various pigments. []

Properties

CAS Number

98-36-2

Product Name

3-Amino-4-chlorobenzenesulfonic acid

IUPAC Name

3-amino-4-chlorobenzenesulfonic acid

Molecular Formula

C6H6ClNO3S

Molecular Weight

207.64 g/mol

InChI

InChI=1S/C6H6ClNO3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H,9,10,11)

InChI Key

XJQRCFRVWZHIPN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)Cl

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.